molecular formula C20H18ClN3O2S2 B2928665 N-(3-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954044-82-7

N-(3-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2928665
CAS No.: 954044-82-7
M. Wt: 431.95
InChI Key: KJUJFRFDUMYZDE-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O2S2 and its molecular weight is 431.95. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Anticancer Applications

Compounds structurally related to N-(3-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide have shown promise in anticancer research. New derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity against human tumor cell lines derived from various neoplastic diseases. Some derivatives demonstrated considerable anticancer activity, highlighting the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015). Similarly, other studies focused on the synthesis of compounds with thiazole derivatives to investigate their anticancer properties, with certain compounds showing high selectivity and inducing apoptosis in cancer cells, suggesting a viable approach for targeted cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Optoelectronic and Polymer Research

The optoelectronic properties of thiazole-based polythiophenes, which are closely related to the compound , have been explored for potential applications in electronic devices. Research in this area has led to the synthesis of thiazole-containing monomers and the investigation of their conducting polymers, which exhibit desirable optical band gaps and switching times, making them suitable for applications in optoelectronic devices (Camurlu & Guven, 2015).

Enzyme Inhibition for Drug Discovery

Explorations into the structure-activity relationships of compounds targeting specific enzymes such as phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) have been conducted. These studies aim to improve metabolic stability and efficacy in drug discovery, with some derivatives showing minimal metabolic deacetylation, suggesting enhanced stability and potential therapeutic applications (Stec et al., 2011).

Antimicrobial Activity

The compound and its derivatives have been studied for their antimicrobial properties, with some showing significant activity against various bacteria and fungi. This research paves the way for developing new antimicrobial agents that could be effective in treating infections resistant to existing antibiotics (Singh & Vedic, 2015).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S2/c1-13(25)22-16-6-3-7-17(9-16)23-19(26)10-18-12-28-20(24-18)27-11-14-4-2-5-15(21)8-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUJFRFDUMYZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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